Deeper Tissue Necrosis with Redaporfin vs. Photofrin and Foscan
Redaporfin's near-infrared activation at 749 nm enables significantly deeper tissue necrosis compared to first- and second-generation photosensitizers. Redaporfin achieves a necrosis depth of up to 18 mm, whereas Photofrin® (630 nm) and Foscan® (652 nm) are limited to 2-6 mm [1]. This deeper effect is a direct consequence of the compound's red-shifted absorption maximum and high phototoxicity [2].
| Evidence Dimension | Depth of tissue necrosis |
|---|---|
| Target Compound Data | Up to 18 mm |
| Comparator Or Baseline | Photofrin® (porfimer sodium): 2-6 mm; Foscan® (temoporfin/mTHPC): 2-6 mm |
| Quantified Difference | ≥3-9x deeper necrosis |
| Conditions | In vivo tumor models; clinical PDT settings |
Why This Matters
This depth advantage directly impacts clinical utility, allowing for effective treatment of larger or deeper-seated solid tumors that are inaccessible to PDT with older, shorter-wavelength photosensitizers.
- [1] Sage Healthcare. Sage Represents Luzitin in Licensing of its Redaporfin Combination Therapy for Solid Tumours. View Source
- [2] Gomes-da-Silva LC, et al. Photodynamic therapy with redaporfin targets the endoplasmic reticulum and Golgi apparatus. EMBO J. 2018;37(13):e98354. View Source
